![molecular formula C21H23N5O3 B2513765 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine CAS No. 2097872-43-8](/img/structure/B2513765.png)
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals due to their wide range of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the 1,2,4-triazole moiety can influence properties such as dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar in structure to the queried compound, was synthesized using a condensation reaction. This compound was characterized by X-ray single crystal diffraction and various spectroscopic techniques, providing insights into its structural properties and potential applications in molecular synthesis (Lahmidi et al., 2019).
Antibacterial Activity
- Compounds with structures related to the queried chemical have demonstrated antibacterial activity. For instance, a study found that certain pyrimidine derivatives exhibited antibacterial properties against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antimicrobial and Antitumor Potential
- Various derivatives of triazolo-pyrimidine have been explored for their antimicrobial and antitumor properties. Research has synthesized and characterized organotin(IV) complexes with triazolo-pyrimidine ligands, demonstrating potential applications in antimicrobial treatments (Girasolo et al., 2005).
Pharmacological Activities
- The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, a core structure in the queried compound, is known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-tubercular properties. This scaffold is found in several clinical trials and marketed drugs, indicating its significant potential in medicinal chemistry (Merugu et al., 2022).
Synthesis in Supercritical Carbon Dioxide
- The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound closely related to the queried chemical, was achieved using supercritical carbon dioxide. This method offers a solvent-free and environmentally friendly approach to the synthesis of such compounds, potentially expanding their applications in green chemistry (Baklykov et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-11-18(26-20(24-15)22-14-23-26)29-17-12-25(13-17)19(27)21(7-9-28-10-8-21)16-5-3-2-4-6-16/h2-6,11,14,17H,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOISMTFNVTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

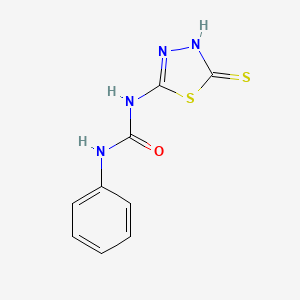
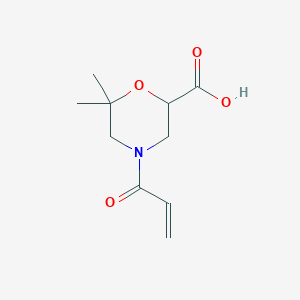
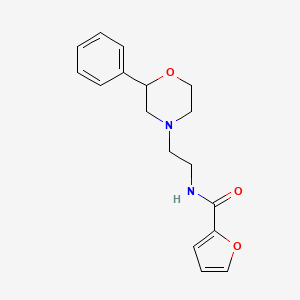
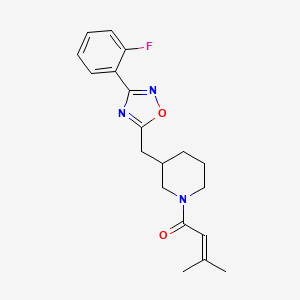
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
![4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2513692.png)
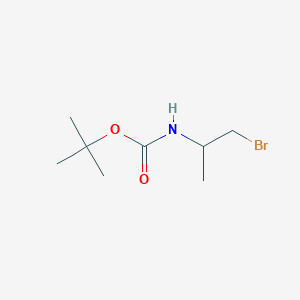
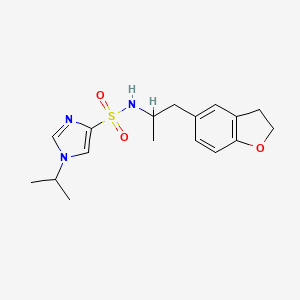
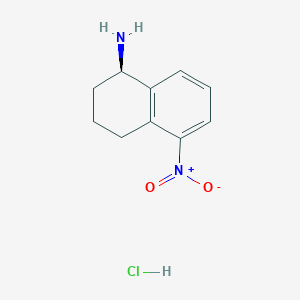
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)